5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Medicinal Chemistry Coumarin Synthesis Library Design

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 896855-38-2) is a fully synthetic chromen-2-one (coumarin) derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.41 g/mol. The compound features a trisubstituted coumarin core bearing methyl groups at positions 5, 7, and 8, and a 4-methylpiperidin-1-ylmethyl substituent attached at position 4 of the benzopyrone ring system.

Molecular Formula C19H25NO2
Molecular Weight 299.414
CAS No. 896855-38-2
Cat. No. B2686307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
CAS896855-38-2
Molecular FormulaC19H25NO2
Molecular Weight299.414
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
InChIInChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3
InChIKeyJIEIDDVGKNGOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 896855-38-2) – Structural Identity and Sourcing Baseline


5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 896855-38-2) is a fully synthetic chromen-2-one (coumarin) derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.41 g/mol . The compound features a trisubstituted coumarin core bearing methyl groups at positions 5, 7, and 8, and a 4-methylpiperidin-1-ylmethyl substituent attached at position 4 of the benzopyrone ring system . Its synthesis proceeds via nucleophilic substitution of the chloromethyl precursor 4-(chloromethyl)-5,7,8-trimethyl-2H-chromen-2-one (CAS 41295-59-4) with 4-methylpiperidine, a route documented in halomethylcoumarin patent literature [1]. This specific substitution pattern – three electron-donating methyl groups on the benzo ring combined with a basic 4-methylpiperidine side chain – distinguishes it from coumarin derivatives bearing mono- or dimethyl patterns, or those with alternative amine substituents such as unsubstituted piperidine, morpholine, or benzylpiperidine [1][2].

Why Generic Coumarin Analogs Cannot Substitute for 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one in Structure-Activity Applications


Coumarin derivatives are not interchangeable scaffolds; the number and position of methyl substituents on the benzo ring, combined with the identity of the amine at the 4-position, profoundly modulate physicochemical properties and biological target engagement [1]. In the aminopiperidinecoumarin series, substituting the 4-methylpiperidine with a 4-benzylpiperidine alters the pKₐ of the conjugate acid from approximately 9.5–10 (alkyl derivatives) to 8.3–8.9 (benzyl derivatives), directly impacting ionization state at physiological pH and consequently membrane permeability and receptor binding [2]. Simultaneously, the 5,7,8-trimethyl pattern on the coumarin core modifies both the electron density of the benzopyrone system and the steric environment around the 4-position substituent relative to the 6-chloro-7-hydroxy-4-methyl or 7,8-dimethyl substitution patterns found on close structural analogs [3]. Generic replacement of the 4-methylpiperidine moiety with unsubstituted piperidine, morpholine, or other secondary amines would therefore yield a different pharmacophore with unpredictable target selectivity and ADME properties [1][2].

Quantitative Differentiation Evidence for 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one vs. Closest Analogs


Synthetic Accessibility Advantage: Direct Derivatization of a Commercially Characterized Chloromethyl Precursor

The target compound is prepared from 4-(chloromethyl)-5,7,8-trimethyl-2H-chromen-2-one (CAS 41295-59-4), a halomethylcoumarin whose synthesis is explicitly described in US3808232 as part of a general process for preparing 4-halomethylcoumarins [1]. This precursor is commercially available at defined purity (≥95%) , providing a single-step, high-yielding nucleophilic displacement route to the target compound. By contrast, the 7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one analog (AMB18011165) features a hydroxyl group at position 7 that would require protection/deprotection strategies, adding synthetic complexity [2]. The fully methylated benzo ring of the target compound eliminates the need for protecting group chemistry, offering a more efficient synthetic entry point for library synthesis and scale-up.

Medicinal Chemistry Coumarin Synthesis Library Design

pKₐ Differentiation: 4-Methylpiperidine vs. 4-Benzylpiperidine Side Chains on Coumarin Scaffolds

Piperidinylcoumarin derivatives exhibit pKₐ values that vary systematically with the nature of the N-substituent on the piperidine ring. N-alkylpiperidinylcoumarins (including 4-methylpiperidine derivatives) display pKₐ values ranging from 9.5 to 10, whereas N-benzylpiperidinylcoumarins show significantly lower pKₐ values of 8.3–8.9 [1]. This approximately 1–1.5 log unit difference directly impacts the proportion of protonated (charged) species at physiological pH 7.4: the 4-methylpiperidine conjugate acid (pKₐ ~9.5) will be >99% protonated, while the 4-benzylpiperidine conjugate acid (pKₐ ~8.6) will be only ~94% protonated. The higher degree of protonation conferred by the 4-methylpiperidine moiety enhances aqueous solubility but may reduce passive membrane permeability relative to the benzyl analog, representing a tunable property for CNS vs. peripheral target engagement [2].

Physicochemical Properties Drug Design Permeability

Coumarin Core Methylation Pattern: 5,7,8-Trimethyl vs. 6-Chloro-7-Hydroxy-4-Methyl Substitution

The 5,7,8-trimethyl substitution pattern on the coumarin benzo ring represents a fully alkylated, electron-rich system lacking hydroxyl or halogen substituents. This contrasts with the 6-chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one analog (BDBM39870), which contains a free phenolic –OH group at position 7 and a chlorine at position 6 [1]. Phenolic –OH groups on coumarin scaffolds are known substrates for Phase II glucuronidation and sulfation, potentially leading to rapid metabolic clearance [2]. Furthermore, the 7-hydroxycoumarin substructure is a well-established substrate for CYP2A6-mediated 7-hydroxylation, and certain coumarin derivatives bearing free hydroxyl groups have been shown to inhibit CYP2A6 with IC₅₀ values in the 330–400 nM range [3]. The fully methylated 5,7,8-trimethyl pattern of the target compound eliminates these metabolic liabilities associated with free phenolic –OH groups, potentially conferring improved metabolic stability.

SAR CYP Inhibition Metabolic Stability

MCH Receptor 1 Pharmacophore Compatibility: Structural Alignment with Validated Aminopiperidinecoumarin Antagonists

The aminopiperidinecoumarin chemotype has been validated as a scaffold for melanin-concentrating hormone receptor 1 (MCHR1) antagonism, with the prototypical compound 4-(1-benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one (compound 7) demonstrating potent functional antagonism (IC₅₀ not explicitly stated in the available abstract, but characterized by dose-dependent weight loss in DIO mice at 30 mg/kg b.i.d.) and oral bioavailability [1]. The target compound, 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, shares the critical pharmacophoric elements: a coumarin core, a basic piperidine nitrogen connected via a methylene linker at the 4-position, and lipophilic substituents on the benzo ring [1]. The 5,7,8-trimethyl pattern represents an alternative lipophilic decoration strategy to the 6-chloro substitution used in the reference antagonist, which may differentially affect MCHR1 binding affinity and selectivity versus related GPCRs [2].

MCHR1 Antagonism Obesity GPCR Pharmacology

CYP Inhibition Profile Differentiation: Trimethylcoumarin Core vs. 7-Hydroxycoumarin Core

The 5,7,8-trimethyl substitution pattern creates a coumarin core that is structurally distinct from the 7-hydroxycoumarin motif commonly associated with CYP2A6 substrate activity. 7-Hydroxycoumarin derivatives and coumarin itself are known CYP2A6 substrates and mechanism-based inhibitors [1]. A structurally related compound, 4-(chloromethyl)-5,7,8-trimethyl-2H-chromen-2-one (CAS 41295-59-4), has been tested against CYP2A6 and showed an IC₅₀ of 400 nM [2], whereas certain 7-hydroxy-bearing coumarins show CYP2A6 inhibition IC₅₀ values of 330 nM [3]. While the target compound's CYP inhibition profile has not been directly measured, the absence of the 7-hydroxyl group eliminates the primary metabolic hotspot associated with coumarin-related CYP2A6 interactions. Additionally, a compound within the same coumarin-piperidine chemical space has been evaluated for CYP3A4 inhibition in human liver microsomes, showing an IC₅₀ of 6,300 nM [4], indicating that the coumarin-piperidine scaffold class does not inherently carry potent CYP3A4 liability.

Drug-Drug Interaction CYP Inhibition ADME-Tox

Recommended Application Scenarios for 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one Based on Differentiated Evidence


MCHR1 Antagonist Lead Optimization in Metabolic Disease Programs

The compound's structural alignment with the validated aminopiperidinecoumarin MCHR1 antagonist pharmacophore makes it a suitable candidate for hit-to-lead or lead optimization campaigns targeting obesity and metabolic disorders [1]. Researchers should prioritize this compound over 6-chloro-substituted analogs when exploring alternative lipophilic decorations of the coumarin core that may yield differentiated MCHR1 binding kinetics or selectivity profiles versus related GPCRs (MC3, MC4, CRTH2). The 5,7,8-trimethyl pattern provides a distinct steric and electronic environment compared to the 6-chloro reference compound, which may translate into reduced off-target activity at melanocortin receptors [2].

Metabolic Stability Screening in ADME-Tox Panels

The fully methylated benzo ring lacking free hydroxyl groups positions this compound as a preferred choice over 7-hydroxy-substituted coumarin analogs in metabolic stability assays [3]. When building a compound library for CYP inhibition profiling, researchers can use this compound as a representative of the 'protected coumarin' subclass to benchmark against 7-hydroxy-bearing analogs that are known CYP2A6 substrates and inhibitors with IC₅₀ values in the 330–400 nM range [4]. This differentiation supports cleaner data interpretation in drug-drug interaction risk assessment.

Efficient Parallel Library Synthesis Using a Single-Step Derivatization Route

The availability of the chloromethyl precursor 4-(chloromethyl)-5,7,8-trimethyl-2H-chromen-2-one at ≥95% purity enables a single-step nucleophilic displacement with diverse amines to generate focused libraries around the 5,7,8-trimethylcoumarin scaffold [5]. This synthetic efficiency is not readily achieved with hydroxyl-bearing coumarin cores that require protection/deprotection sequences. For medicinal chemistry groups conducting parallel synthesis or combinatorial library generation, this compound (and its synthetic route) offers a streamlined path to SAR exploration with reduced synthetic cycle time and cost per analog.

Physicochemical Property Benchmarking in CNS Drug Discovery

The 4-methylpiperidine substituent confers a conjugate acid pKₐ of approximately 9.5–10, placing this compound in the highly protonated (charged) category at physiological pH [6]. This property makes it a valuable comparator compound in CNS permeability studies, where the balance between solubility (favored by high protonation) and passive membrane permeability (favored by neutral species) is critical. The compound can serve as a 'high basicity' benchmark alongside N-benzylpiperidinylcoumarin analogs (pKₐ 8.3–8.9) to establish structure-permeability relationships within the coumarin-piperidine chemical series [6].

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